O-Benzoylhydroxylamine (CAS 54495-98-6) is a bench-stable, versatile electrophilic aminating reagent widely utilized in transition-metal-catalyzed C-N bond formation and direct N-amination[1]. Unlike traditional amines that act as nucleophiles, O-benzoylhydroxylamine features a polarized N-O bond where the electron-withdrawing benzoyl group serves as an excellent leaving group, rendering the nitrogen atom highly electrophilic [2]. This "umpolung" reactivity enables the direct amination of electron-rich arenes, organozinc reagents, and heterocycles without requiring pre-functionalized nitrogen sources[1]. Its crystalline stability and ease of handling make it a preferred precursor for pharmaceutical and agrochemical syntheses, offering a reliable alternative to hazardous or unstable amination reagents [2].
Substituting O-benzoylhydroxylamine with generic hydroxylamine salts or highly reactive sulfonyl variants fundamentally compromises both reaction viability and process safety. Standard hydroxylamine hydrochloride acts exclusively as a nucleophile, failing entirely in electrophilic amination pathways required for direct C-H functionalization [1]. Conversely, highly reactive electrophilic alternatives like O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) are notorious for their thermal instability, shock sensitivity, and propensity for explosive decomposition [1]. Furthermore, in the presence of basic enolates, DPH frequently undergoes N-H deprotonation and self-amination, resulting in fragmentation into diimide and poor amine yields [2]. O-Benzoylhydroxylamine circumvents these failure modes by providing an optimal balance of electrophilicity and thermal stability, ensuring reproducible scale-up without the severe safety liabilities of sulfonyl or dinitrophenyl analogs [1].
O-Benzoylhydroxylamine and its crystalline derivatives demonstrate exceptional thermal stability compared to traditional electrophilic aminating agents. While O-mesitylenesulfonylhydroxylamine (MSH) is known to undergo explosive decomposition even when stored below 0 °C, crystalline O-benzoylhydroxylamine derivatives remain stable at room temperature for up to 6 months, and over 2 years at 0 °C [1]. Thermal analysis shows exothermic activity only at elevated temperatures (>100 °C), providing a broad and critical safety window for ambient-temperature manufacturing operations[1].
| Evidence Dimension | Safe storage duration and thermal decomposition threshold |
| Target Compound Data | Stable for 6 months at RT; exothermic activity >100 °C |
| Comparator Or Baseline | O-mesitylenesulfonylhydroxylamine (MSH) |
| Quantified Difference | MSH is explosive upon storage <0 °C; O-Benzoylhydroxylamine provides a >100 °C safety buffer |
| Conditions | Neat storage and differential scanning calorimetry (DSC) evaluation |
Eliminates the need for hazardous, on-demand reagent preparation, enabling safe procurement and bulk storage for industrial scale-up.
In the amination of basic carbanions and enolates, O-benzoylhydroxylamine derivatives significantly outperform O-(2,4-dinitrophenyl)hydroxylamine (DPH) [1]. DPH is prone to N-H deprotonation by basic enolates (such as phenylacetates), which triggers self-amination and fragmentation into diimide, drastically reducing the yield of the desired primary amine [1]. O-benzoylhydroxylamines resist this deprotonation-driven degradation, maintaining structural integrity long enough to successfully transfer the NH2 group to the nucleophile, thereby maximizing yields in basic environments[1].
| Evidence Dimension | Amine yield in the presence of basic enolates |
| Target Compound Data | High conversion to primary amines without significant fragmentation |
| Comparator Or Baseline | O-(2,4-dinitrophenyl)hydroxylamine (DPH) |
| Quantified Difference | DPH yields are severely limited by near-quantitative conversion to 2,4-dinitrophenol and diimide via self-amination |
| Conditions | Reaction with highly basic lithium or sodium enolates (e.g., phenylacetates) |
Ensures reliable C-N bond formation when working with strong carbon nucleophiles, preventing costly reagent loss and complex purification.
O-Benzoylhydroxylamine serves as a highly efficient electrophilic amine synthon in palladium-, rhodium-, and copper-catalyzed direct C-H amination reactions [1]. Unlike standard nucleophilic amines that require pre-oxidized or halogenated arenes, O-benzoylhydroxylamine reacts directly with arene C(sp2)-H bonds [1]. The relatively weak N-O bond acts as an internal oxidant, eliminating the need for harsh external oxidants. This allows for the rapid installation of primary or secondary amines onto aromatic rings in a redox-neutral manner, typically reaching completion with excellent functional group tolerance [1].
| Evidence Dimension | Reaction conditions and oxidant requirement |
| Target Compound Data | Direct C-H functionalization without external oxidants |
| Comparator Or Baseline | Traditional Buchwald-Hartwig amination |
| Quantified Difference | Eliminates pre-functionalization steps (halogenation) and external oxidants while operating under milder conditions |
| Conditions | Pd(0) or Rh catalyzed direct C-H amination of arenes |
Streamlines the synthesis of arylamines by reducing step count and avoiding harsh conditions, directly lowering manufacturing costs.
Ideal for late-stage C-H functionalization of complex pharmaceutical intermediates using Pd, Rh, or Cu catalysis. O-Benzoylhydroxylamine's ability to act as an internal oxidant allows for the direct amination of electron-rich arenes without the need for pre-halogenated starting materials or harsh external oxidants [1].
The reagent of choice for synthesizing N-amino pyrroles, indoles, and pyrazoles, which are critical pharmacophores. Its stability and high conversion rates in polar aprotic solvents provide a superior, scalable alternative to hazardous sulfonylhydroxylamines [2].
Highly suited for reacting with diorganozinc or Grignard reagents to form primary and secondary amines. Its resistance to basic fragmentation ensures higher yields and cleaner reaction profiles compared to dinitrophenyl alternatives [3].